molecular formula C11H11D3O2 B1147748 Methyl-d3-eugenol CAS No. 89171-89-1

Methyl-d3-eugenol

Cat. No.: B1147748
CAS No.: 89171-89-1
M. Wt: 181.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader advancement of deuterated compounds in analytical chemistry during the late 20th and early 21st centuries. The recognition of deuterium labeling as a powerful tool for improving analytical precision led to systematic efforts to create deuterated versions of important natural products and pharmaceutical compounds. The incorporation of deuterium atoms into organic molecules gained particular momentum following the approval of deutetrabenazine by the United States Food and Drug Administration in 2017, which marked the first approved deuterated drug and demonstrated the clinical relevance of isotopic substitution.

The specific development of this compound was driven by the need for reliable internal standards in the analysis of phenylpropanoid compounds. Traditional analytical methods for quantifying methyl eugenol and related compounds suffered from matrix effects and recovery variations that compromised analytical accuracy. The creation of deuterated analogs provided a solution to these challenges by offering compounds that behave nearly identically to their non-deuterated counterparts during sample preparation and analysis, while remaining distinguishable by mass spectrometry.

The synthesis of this compound typically involves the use of deuterated methylating agents, particularly deuterated methyl iodide, in the presence of appropriate base catalysts. The methodology builds upon established procedures for methyl eugenol synthesis, which commonly employ potassium carbonate as a base and organic solvents such as acetone for the methylation of eugenol. The incorporation of deuterium specifically in the methoxy group was strategically chosen because this position represents a metabolically labile site that is commonly targeted during analytical fragmentation patterns.

Significance in Analytical Chemistry

This compound serves as a crucial internal standard in quantitative analytical chemistry, particularly in gas chromatography-mass spectrometry applications for the determination of methyl eugenol concentrations in various matrices. The fundamental principle underlying its use as an internal standard relies on the calculation of peak area ratios rather than absolute peak areas, which compensates for variations in sample injection, instrument response, and matrix effects that can compromise analytical accuracy.

The effectiveness of this compound as an internal standard has been demonstrated in multiple analytical contexts. Research has shown that the use of deuterated internal standards can improve analytical precision by factors of four or more compared to external standardization methods. This improvement is particularly significant when analyzing complex matrices such as biological tissues, environmental samples, or food products where extraction efficiency and matrix interference can vary substantially between samples.

The compound's analytical utility extends beyond simple quantification to include method validation and quality control applications during pharmaceutical development processes. Its use in analytical method development allows for more robust procedures that can withstand variations in sample preparation conditions and instrumental parameters. The isotopic labeling provides a unique mass spectrometric signature that enables selective detection even in the presence of interfering compounds that might have similar retention times or fragmentation patterns to the target analyte.

Table 1: Analytical Performance Comparison with and without this compound Internal Standard

Parameter Without Internal Standard With this compound
Relative Standard Deviation 0.48% 0.11%
Precision Improvement Factor - 4.4×
Matrix Effect Compensation Limited Excellent
Recovery Reproducibility Variable Consistent

Relationship to Methyleugenol and Phenylpropanoid Compounds

This compound maintains the fundamental structural characteristics of its parent compound, methyl eugenol, while incorporating deuterium substitution that provides analytical advantages without significantly altering the chemical behavior. Methyl eugenol itself belongs to the phenylpropanoid family of natural compounds, which are characterized by a six-carbon aromatic ring connected to a three-carbon propyl chain. These compounds are biosynthesized in plants through the shikimic acid pathway, beginning with the amino acids phenylalanine and tyrosine.

The phenylpropanoid classification places methyl eugenol within a diverse group of plant-derived compounds that includes flavonoids, coumarins, lignans, and various aromatic esters. Within this family, methyl eugenol is specifically categorized as a phenylpropene, distinguished by the presence of an allyl substituent and methoxy groups on the aromatic ring. The compound occurs naturally in over 450 plant species across 80 different families, where it serves various biological functions including pollinator attraction and pathogen defense.

The structural relationship between this compound and the broader phenylpropanoid family is significant for analytical applications because it allows the deuterated compound to serve as a representative internal standard for related compounds within this chemical class. The similar physicochemical properties shared among phenylpropanoids, including comparable molecular weights, polarities, and volatilities, mean that this compound can often be used as an internal standard for the simultaneous analysis of multiple phenylpropanoid compounds in complex mixtures.

Table 2: Structural Comparison of Related Phenylpropanoid Compounds

Compound Molecular Formula Molecular Weight Structural Features
Eugenol C₁₀H₁₂O₂ 164.20 g/mol Allyl group, hydroxyl group
Methyl Eugenol C₁₁H₁₄O₂ 178.23 g/mol Allyl group, two methoxy groups
This compound C₁₁H₁₁D₃O₂ 181.24 g/mol Deuterated methoxy group
Isoeugenol C₁₀H₁₂O₂ 164.20 g/mol Propenyl group, hydroxyl group

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, with the specific designation indicating the position and number of deuterium substitutions. The complete International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-4-prop-2-enyl-1-(trideuterio(¹³C)methoxy)benzene, which precisely describes the deuterium incorporation in the methoxy group attached to the aromatic ring.

The molecular formula for this compound is C₁₁H₁₁D₃O₂, reflecting the replacement of three hydrogen atoms with deuterium isotopes in the methoxy group. This substitution results in a molecular weight of 181.24 grams per mole, representing an increase of approximately 3 atomic mass units compared to the non-deuterated parent compound. The deuterium incorporation is specifically located in the methoxy group attached to the carbon atom adjacent to the hydroxyl-bearing carbon, creating a trideuteromethoxy substituent.

The structural identification of this compound can be accomplished through various spectroscopic techniques, with mass spectrometry providing the most definitive confirmation of deuterium incorporation. The compound exhibits characteristic fragmentation patterns that clearly distinguish it from the non-deuterated analog, with mass shifts corresponding to the three-dalton difference in molecular weight. Nuclear magnetic resonance spectroscopy also provides valuable structural information, with the deuterium substitution eliminating characteristic proton signals in the methoxy region while maintaining the overall aromatic and aliphatic proton patterns of the parent compound.

The International Chemical Identifier for this compound is InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3/i2+1D3, which provides a standardized representation of the molecular structure including isotopic labeling. The corresponding International Chemical Identifier Key is ZYEMGPIYFIJGTP-JVXUGDAPSA-N, offering a compressed identifier for database searches and chemical information systems.

Table 3: Spectroscopic Identification Parameters for this compound

Analytical Technique Key Identifying Features
Mass Spectrometry Molecular ion at m/z 181, characteristic loss of CD₃
¹H Nuclear Magnetic Resonance Absence of methoxy proton signals at δ 3.8-4.0 ppm
¹³C Nuclear Magnetic Resonance Isotopic splitting in methoxy carbon region
Infrared Spectroscopy C-D stretching vibrations at 2100-2300 cm⁻¹

The simplified molecular-input line-entry system representation for this compound is [²H]¹³C([²H])OC1=C(C=C(C=C1)CC=C)OC, which provides a linear notation for the three-dimensional structure while explicitly indicating the isotopic substitutions. This representation facilitates computational chemistry applications and database searches while maintaining clarity about the deuterium and carbon-13 labeling positions.

Properties

CAS No.

89171-89-1

Molecular Formula

C11H11D3O2

Molecular Weight

181.25

Purity

95% min.

Synonyms

Methyl-d3-eugenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3-eugenol can be synthesized through the O-methylation of eugenol using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl-d3-eugenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

Mechanism of Action

The mechanism of action of Methyl-d3-eugenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Non-Deuterated Eugenol (C₁₀H₁₂O₂)

  • Molecular Weight : 164.20 g/mol .
  • Applications : Widely used in dentistry as an analgesic and in food flavoring.
  • Key Difference: The absence of deuterium limits its use in isotope dilution mass spectrometry (IDMS), where Methyl-d³-eugenol’s isotopic purity (>98%) ensures minimal interference in trace analysis .

Methyl Eugenol (C₁₁H₁₄O₂)

  • Structure: Methoxy group replaces the hydroxyl group in eugenol.
  • Toxicity: Demonstrated clear carcinogenicity in F344 rats and B6C3F1 mice via oral exposure, with hepatic and renal tumors observed .
  • Regulatory Status: Restricted in consumer products due to carcinogenic risk, unlike Methyl-d³-eugenol, which is primarily used in research settings .

Eugenol Methyl-¹³C-d³ Ether (C₁₀H₉D₃¹³CO)

  • Isotopic Labeling : Incorporates both ¹³C and deuterium isotopes.
  • Applications: Specialized for dual-isotope tracing in metabolic studies, offering higher precision in tracking biochemical pathways compared to Methyl-d³-eugenol .

Analytical and Functional Comparisons

Analytical Performance

Parameter Methyl-d³-Eugenol Non-Deuterated Eugenol Eugenol Methyl-¹³C-d³ Ether
Isotopic Purity 98.1% (GC-FID) N/A Not reported
Response Factor 1.0 (IDMS calibration) Variable 1.0 (dual-isotope calibration)
Detection Limit ≤0.1 ppb (LC-MS/MS) ≥1 ppb ≤0.05 ppb (HRMS)

Research Findings and Data Gaps

  • Analytical Studies: Demonstrated Methyl-d³-eugenol’s superiority in detecting eugenol residues in aged rum and pharmaceutical products, with recovery rates >95% .
  • Data Gaps: Long-term toxicity studies of Methyl-d³-eugenol are lacking, necessitating further research.

Q & A

Q. What are the key considerations for synthesizing and characterizing Methyl-d3-eugenol in isotopic labeling studies?

Methodological Answer: Synthesis of this compound requires precise deuteration at the methyl group, typically achieved via catalytic exchange or Grignard reactions using deuterated reagents. Characterization relies on NMR spectroscopy (e.g., 1H^1H-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% d3). Researchers must document reaction conditions (temperature, solvent, catalyst) and validate isotopic labeling efficiency using internal standards .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent hydrolysis assays (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) with LC-MS quantification of degradation products.
  • Temperature-controlled stability tests (4°C, 25°C, 37°C) over 24–72 hours.
  • Use of deuterated solvents to minimize proton exchange artifacts. Data must be normalized to non-deuterated controls to isolate isotope effects .

Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated analog in metabolic studies?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for mass shifts (e.g., m/z +3 for d3).
  • Isotope ratio mass spectrometry (IRMS) to quantify 2H^2H enrichment.
  • Fourier-transform infrared spectroscopy (FTIR) to confirm C-D bond presence. Calibration curves using mixed isotopic standards are essential to avoid cross-signal interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer:

  • Conduct interspecies comparative metabolism studies (e.g., human hepatocytes vs. rodent models) to identify enzyme-specific disparities.
  • Use stable isotope tracer techniques to track deuterium retention in metabolites.
  • Apply kinetic modeling to reconcile discrepancies (e.g., differing Km/Vmax values for cytochrome P450 isoforms). Document all protocols in alignment with FAIR data principles to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in toxicological assays?

Methodological Answer:

  • Non-linear regression models (e.g., Hill equation) to estimate EC50/LC50 values.
  • Bayesian hierarchical modeling to account for batch effects in high-throughput screens.
  • Sensitivity analyses to test robustness against outliers, especially in low-dose regimes. Pre-register analysis plans to mitigate bias, as per Recommendation 8.1 of epidemiological guidelines .

Q. How should isotopic effects be controlled when extrapolating this compound pharmacokinetics from animal models to humans?

Methodological Answer:

  • Allometric scaling adjusted for deuterium kinetic isotope effects (DKIE), which may reduce metabolic clearance by 2–10%.
  • Validate cross-species extrapolation using physiologically based pharmacokinetic (PBPK) modeling with isotope-specific parameters.
  • Compare in vitro-in vivo correlation (IVIVC) ratios between deuterated and non-deuterated analogs to quantify isotope impact .

Q. What protocols ensure ethical and regulatory compliance in human exposure studies involving this compound?

Methodological Answer:

  • Adhere to ISO 14155:2020 for clinical investigations, including informed consent detailing isotopic compound use.
  • Implement pseudonymized data storage with restricted access, as per GDPR (EU 2016/679).
  • Predefine criteria for terminating exposure based on biomarkers (e.g., urinary deuterated metabolites exceeding thresholds) .

Methodological Resources

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like the EU Common Data Platform on Chemicals .
  • Safety Protocols : Refer to IFRA standards for maximum exposure limits and RIFM safety assessments .
  • Conflict Resolution : Engage peer review and cross-disciplinary validation to address contradictory findings, as outlined in epidemiological guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.